2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an isoindolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclizing catechol with dichloromethane under basic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the isoindolinone structure: This involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone core.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the isoindolinone structure through an acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The isoindolinone structure can be reduced to form the corresponding amine.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced isoindolinone derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is unique due to its combination of the benzo[d][1,3]dioxole and isoindolinone moieties This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)11-3-2-4-12(16(11)18(20)23)19-15(21)8-10-5-6-13-14(7-10)25-9-24-13/h2-7H,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYIWEFBBVSPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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